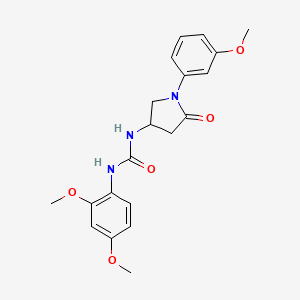

1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DMPOPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPOPU belongs to the class of urea derivatives and is synthesized through a multistep process that involves the condensation of 2,4-dimethoxyaniline with 3-methoxyphenylacetic acid, followed by the reaction with isocyanate.

Scientific Research Applications

Anticancer Potential

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including compounds with structural similarities to 1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines such as A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The compounds demonstrated significant antiproliferative effects, indicating their potential as new anticancer agents and potential BRAF inhibitors for further research (Jian Feng et al., 2020).

Apoptosis Induction in Cancer Therapy

The compound AKF-D52, which is structurally related to 1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, has been studied for its antiproliferative effects on non-small cell lung cancer cells. The research revealed that AKF-D52 induces apoptosis via both caspase-dependent and caspase-independent pathways and triggers cytoprotective autophagy. These findings suggest the compound's utility in inducing programmed cell death in cancer cells, making it a potential therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).

Role in Feeding Behavior Modulation

Research on orexin-1 receptor mechanisms, involving compounds with urea structures, has shown that selective antagonism at orexin-1 receptors can influence compulsive food consumption, particularly in the context of binge eating in rats. This suggests that compounds like 1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea could potentially be explored for their effects on feeding behaviors and disorders with a compulsive component, offering a novel approach to treating such conditions (L. Piccoli et al., 2012).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating efficiency in protecting against corrosion. This suggests that compounds with urea motifs, including 1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, could be explored for their application in corrosion inhibition, potentially extending the lifespan of metals in corrosive conditions (B. Mistry et al., 2011).

Enzyme Inhibition and Anticancer Investigations

Urea derivatives, including those structurally similar to 1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, have been synthesized and subjected to enzyme inhibition assays, revealing potential in inhibiting enzymes like urease, β-glucuronidase, and phosphodiesterase. Additionally, some of these compounds exhibited in vitro anticancer activity, highlighting their potential for therapeutic applications in cancer treatment and enzyme-related disorders (Sana Mustafa et al., 2014).

properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-26-15-6-4-5-14(10-15)23-12-13(9-19(23)24)21-20(25)22-17-8-7-16(27-2)11-18(17)28-3/h4-8,10-11,13H,9,12H2,1-3H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJLAYQPQILUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2996993.png)

![2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one](/img/structure/B2996996.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996997.png)

![4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane](/img/structure/B2997000.png)

![Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2997001.png)

![2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997006.png)